molecular formula C27H27N3O5S2 B12033676 6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B12033676
M. Wt: 537.7 g/mol
InChI Key: PGDXPMFFUKYBHF-VHXPQNKSSA-N
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Description

6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indole moiety, a thiazolidinone ring, and a hexanoic acid chain. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Construction of the Thiazolidinone Ring: The thiazolidinone ring can be formed by the reaction of a thiourea derivative with a halogenated carboxylic acid or its ester.

    Coupling of the Indole and Thiazolidinone Units: The indole and thiazolidinone units can be coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a nucleophilic substitution reaction, where the thiazolidinone derivative reacts with a halogenated hexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone and thiazolidinone functionalities to their corresponding alcohols and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring and the hexanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition, activation, or allosteric modulation. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid: Similar structure with a pentanoic acid chain instead of hexanoic acid.

    6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: Similar structure with a butanoic acid chain instead of hexanoic acid.

Uniqueness

The uniqueness of 6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid lies in its specific combination of functional groups and the length of its hexanoic acid chain. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H27N3O5S2

Molecular Weight

537.7 g/mol

IUPAC Name

6-[(5Z)-4-oxo-5-[2-oxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]indol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C27H27N3O5S2/c31-21(28-15-14-18-9-3-1-4-10-18)17-30-20-12-7-6-11-19(20)23(25(30)34)24-26(35)29(27(36)37-24)16-8-2-5-13-22(32)33/h1,3-4,6-7,9-12H,2,5,8,13-17H2,(H,28,31)(H,32,33)/b24-23-

InChI Key

PGDXPMFFUKYBHF-VHXPQNKSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCC(=O)O)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCC(=O)O)C2=O

Origin of Product

United States

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